molecular formula C6H12F2N2O2 B1674698 L-Eflornithine CAS No. 66640-93-5

L-Eflornithine

Cat. No.: B1674698
CAS No.: 66640-93-5
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-LURJTMIESA-N
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Mechanism of Action

Target of Action

L-Eflornithine primarily targets the enzyme Ornithine Decarboxylase (ODC) . ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .

Mode of Action

This compound is an irreversible inhibitor of ODC . It binds to ODC and prevents the natural substrate ornithine from accessing the active site . This inhibition disrupts the normal function of ODC, leading to a decrease in the production of polyamines .

Biochemical Pathways

The inhibition of ODC by this compound affects the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation. When ODC is inhibited, the production of polyamines is reduced, affecting these cellular processes . Additionally, this compound can restore the balance of the LIN28/Let-7 metabolic pathway, which is involved in the regulation of cancer stem cells and glycolytic metabolism .

Pharmacokinetics

This compound exhibits enantiospecific pharmacokinetics . The oral bioavailability of this compound is estimated to be around 32%, while that of D-Eflornithine is around 59% .

Result of Action

The inhibition of ODC by this compound leads to a decrease in the production of polyamines, which can slow down or stop the proliferation of cells . This makes this compound effective in treating conditions where rapid cell growth is a problem, such as in certain types of cancer and diseases like African trypanosomiasis .

Biochemical Analysis

Biochemical Properties

L-Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, this compound disrupts the production of polyamines, which are vital for cell proliferation and differentiation. This inhibition is particularly significant in rapidly dividing cells, such as those found in certain cancers and parasitic infections . The interaction between this compound and ornithine decarboxylase involves the formation of a covalent bond, rendering the enzyme inactive .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation by reducing the levels of polyamines, which are necessary for DNA stabilization and repair . In parasitic infections, such as African trypanosomiasis, this compound disrupts the polyamine biosynthesis pathway, leading to the death of the parasite . Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of polyamines .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to ornithine decarboxylase. This binding prevents the natural substrate, ornithine, from accessing the active site of the enzyme . The inhibition of ornithine decarboxylase leads to a decrease in polyamine synthesis, which in turn affects various cellular processes. This compound also influences gene expression by modulating the activity of transcription factors that are dependent on polyamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and metabolic processes . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and parasite growth, although resistance can develop in some cases . The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits tumor growth and parasite proliferation . At higher doses, it can cause toxic effects, including myelosuppression and gastrointestinal disturbances . The threshold for these adverse effects varies among different species and is influenced by factors such as age, sex, and overall health .

Metabolic Pathways

This compound is involved in the polyamine biosynthesis pathway, where it inhibits the enzyme ornithine decarboxylase . This inhibition leads to a decrease in the levels of putrescine, spermidine, and spermine, which are critical for cell growth and differentiation . The compound also affects other metabolic pathways by altering the availability of polyamines, which can influence processes such as DNA stabilization, RNA function, and protein synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It crosses the blood-brain barrier using the cationic amino acid transporter system y+ and organic cation transporters . Once inside the cells, this compound accumulates in the cytoplasm and interacts with ornithine decarboxylase to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with ornithine decarboxylase . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Eflornithine can be synthesized through various methods. One common method involves the reaction of 2,5-diaminopentanoic acid with difluoromethylornithine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its quality . The industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of the compound.

Chemical Reactions Analysis

Types of Reactions: L-Eflornithine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted derivatives .

Scientific Research Applications

L-Eflornithine has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for studying enzyme inhibition and polyamine biosynthesis. In biology, it is used to investigate the role of polyamines in cell growth and differentiation. In medicine, this compound is used to treat African trypanosomiasis and excessive hair growth on the face in women . In industry, it is used in the development of new drugs and therapeutic agents.

Properties

CAS No.

66640-93-5

Molecular Formula

C6H12F2N2O2

Molecular Weight

182.17 g/mol

IUPAC Name

(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1

InChI Key

VLCYCQAOQCDTCN-LURJTMIESA-N

Isomeric SMILES

C(C[C@](C(F)F)(C(=O)O)N)CN

SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Eflornithine;  L-alpha-Difluoromethylornithine;  (-)-2-Difluoromethylornithine; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
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reactant
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143.1 mL
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261 g
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Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
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reactant
Reaction Step One
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143.1 mL
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reactant
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dibenzylidene ornithine methyl ester
Quantity
261 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of eflornithine against Trypanosoma brucei gambiense?

A1: Eflornithine acts as an inhibitor of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis in Trypanosoma brucei gambiense. [, ] By blocking ODC, eflornithine disrupts the production of polyamines, essential molecules for parasite growth and survival. [, , ] The L-enantiomer of eflornithine exhibits higher potency against the target enzyme compared to the D-enantiomer. []

Q2: Why is oral administration of racemic eflornithine less effective than intravenous administration for late-stage human African trypanosomiasis (HAT)?

A2: Oral administration of racemic eflornithine results in lower systemic exposure of the more potent L-enantiomer compared to the D-enantiomer due to stereoselective absorption in the gut. [, , ] This difference in bioavailability leads to a lower concentration of the active L-enantiomer reaching the brain, the primary site of infection in late-stage HAT. [, ] Intravenous administration bypasses the absorption process, resulting in higher and more predictable drug levels in both plasma and cerebrospinal fluid. [, ]

Q3: What are the potential benefits of developing an L-eflornithine-based therapy for HAT?

A3: Utilizing only the more potent L-enantiomer could potentially improve the treatment of late-stage HAT by achieving higher efficacy at lower doses. [, ] This could translate to shorter treatment durations, reduced toxicity, and improved patient compliance. [, , ] Furthermore, an all-oral this compound-based regimen could increase treatment accessibility and reduce the burden on healthcare systems in HAT-endemic areas. [, ]

Q4: What challenges exist in developing an effective oral this compound-based therapy?

A4: Despite its higher potency, oral administration of this compound alone might not achieve adequate efficacy due to its relatively low oral bioavailability. [, ] Strategies to improve the oral absorption and brain penetration of this compound, such as prodrug approaches or novel drug delivery systems, are necessary to overcome this limitation. [] Further research is also needed to optimize dosing regimens and evaluate the long-term safety and efficacy of oral this compound-based therapies. [, ]

Q5: What analytical techniques have been employed to study eflornithine enantiomers?

A6: Researchers have used various analytical methods to separate, identify, and quantify eflornithine enantiomers. These include chiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), which has been successfully applied for the isolation of D- and this compound on a milligram scale. [] Additionally, stereospecific liquid chromatographic methods have been utilized to measure the concentrations of D- and this compound in biological samples, such as plasma and cerebrospinal fluid. [, ]

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